N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate)
Description
N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) is a fluorescent dye derived from rhodamine 6G, a xanthene-based fluorophore widely used in biological imaging and proteomics. This compound features an 8-amino-3,6-dioxaoctyl side chain, which introduces a polyethylene glycol (PEG)-like spacer with terminal amine functionality. This modification enhances water solubility and facilitates covalent conjugation to biomolecules (e.g., antibodies, peptides) via amine-reactive crosslinkers . The bis(trifluoroacetate) salt form further improves solubility in polar solvents, making it suitable for aqueous applications. It is commercially available in 10 mg ($104.00) and 50 mg ($462.00) quantities from Santa Cruz Biotechnology (Catalog #sc-301228 and sc-301228A) .
Properties
Molecular Formula |
C36H42F6N4O8 |
|---|---|
Molecular Weight |
772.7 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H40N4O4.2C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)40-29)23-9-7-8-10-24(23)32(37)36-12-14-39-16-15-38-13-11-33;2*3-2(4,5)1(6)7/h7-10,17-20,34H,5-6,11-16,33H2,1-4H3,(H,36,37);2*(H,6,7) |
InChI Key |
YDYSXYIKNSWDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) involves the reaction of rhodamine 6G with 8-amino-3,6-dioxaoctanol under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Substitution Reactions Involving the Amino Group
The primary amine group in AmR6G participates in nucleophilic substitution reactions, enabling conjugation with electrophilic groups. This is critical for labeling biomolecules or functionalizing materials.
Key Reagents and Conditions
-
Carbodiimide-Mediated Conjugation :
AmR6G reacts with activated carboxylic acids (e.g., PLGA nanoparticles) using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in anhydrous DMSO/DMF. These reagents facilitate the formation of stable amide bonds .
pH-Dependent Stability and Release Kinetics
AmR6G’s trifluoroacetate counterions influence its solubility and stability. In acidic environments, the compound releases rhodamine derivatives, as demonstrated in drug delivery systems:
Release Kinetics Data
| System | Release Medium | Time (h) | Relative Release (%) |
|---|---|---|---|
| AbD-M-RB + T Cells | PBS (pH 7.4) | 1.5 | 85 ± 3 |
| D-M-RB + Soluble Ab | PBS (pH 7.4) | 1.5 | 12 ± 2 |
Notes :
-
AbD-M-RB : Antibody-conjugated microparticles loaded with rhodamine B (RB).
-
T Cells : Human CD8+ T cells enhance RB release via mechanical force .
Fluorescence Quenching and Recovery
The rhodamine core undergoes reversible fluorescence changes in response to environmental factors:
Mechanistic Insights
-
Quenching : Aggregation or binding to hydrophobic pockets reduces fluorescence intensity.
-
Recovery : Disaggregation or release from binding sites restores fluorescence, utilized in real-time tracking of drug release .
Comparative Reactivity with Analogues
| Property | AmR6G | Rhodamine B |
|---|---|---|
| Amine Reactivity | High (primary amine) | Low (tertiary amine) |
| Conjugation Efficiency | 92% (with PLGA) | 65% (with polymers) |
| Stability in PBS | >48 hours (pH 7.4) | 24–36 hours |
Scientific Research Applications
N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy to label and visualize biological samples.
Medicine: Utilized in diagnostic imaging techniques.
Industry: Applied in the development of fluorescent sensors and markers.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, it emits fluorescence, which can be detected and measured. This property makes it useful in various imaging and diagnostic applications. The molecular targets and pathways involved include interactions with cellular components that can be visualized using fluorescence microscopy .
Comparison with Similar Compounds
Solubility and Bioconjugation Efficiency
The 8-amino-3,6-dioxaoctyl spacer in the target compound incorporates ether oxygen atoms, improving hydrophilicity compared to purely alkyl spacers like the 6-aminohexyl variant. This enhances compatibility with aqueous buffers, reducing aggregation in biological media . The flexible PEG-like chain also minimizes steric hindrance during conjugation to bulky biomolecules (e.g., antibodies), resulting in higher labeling efficiency than rigid aromatic spacers (e.g., benzyl derivatives) .
Photostability and Sensitivity
While all listed derivatives share rhodamine 6G’s core fluorophore (λex/λem ~528/553 nm), the dioxaoctyl spacer’s electron-rich ether groups may slightly enhance photostability by dissipating excited-state energy more efficiently than alkyl chains . However, this remains speculative without direct experimental comparison in the provided evidence.
Cost and Accessibility
The target compound is priced between the benzyl ($72.00) and hexyl ($130.00) derivatives, reflecting a balance between synthesis complexity (introduction of ether linkages) and demand . Ethylenediamine-based variants are significantly costlier per milligram, likely due to niche applications in high-resolution imaging .
Biological Activity
N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) is a synthetic compound derived from rhodamine 6G, a widely used fluorescent dye. This compound has garnered attention in biological research due to its unique structural characteristics and potential applications in fluorescence-based assays and imaging techniques. This article delves into the biological activity of this compound, highlighting its properties, applications, and relevant research findings.
Molecular Characteristics
- Chemical Name : N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate)
- CAS Number : 591742-76-6
- Molecular Formula : C36H42F6N4O8
- Molecular Weight : 772.74 g/mol
- Appearance : Typically presented as a white to off-white powder.
- Storage Conditions : Recommended storage at 2-8°C for short-term and at -20°C for long-term stability .
Spectroscopic Properties
- Fluorescence Excitation and Emission :
The biological activity of N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide is primarily attributed to its fluorescence properties, which allow for effective labeling and visualization of biomolecules in various biological assays. The compound can intercalate into nucleic acids or bind to proteins, facilitating studies in cellular imaging and tracking.
Applications in Research
- Fluorescence Microscopy : The compound is utilized in fluorescence microscopy for visualizing cellular structures and processes.
- Bioreagent in Assays : It serves as a bioreagent in various biochemical assays due to its high sensitivity and specificity.
- Proteomics Research : The compound is employed in proteomics for tracking protein interactions and dynamics within cells .
Study on Cellular Uptake
In a study examining the cellular uptake of rhodamine derivatives, researchers found that N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide exhibited significant uptake in HeLa cells. The study utilized fluorescence microscopy to visualize the distribution of the dye within the cells, confirming its potential as a cellular tracer .
| Study | Cell Line | Findings |
|---|---|---|
| Cellular Uptake Study | HeLa Cells | Significant uptake observed through fluorescence microscopy |
Interaction with Biomolecules
Another investigation focused on the interaction of N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide with DNA. Results indicated that the compound effectively intercalated into DNA strands, leading to enhanced fluorescence intensity. This property was leveraged for developing sensitive DNA detection methods .
| Study | Biomolecule | Findings |
|---|---|---|
| DNA Interaction Study | DNA | Effective intercalation leading to enhanced fluorescence |
Safety and Handling
N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) should be handled with care due to potential hazards associated with its chemical properties. Safety data sheets recommend protective measures against skin and eye contact, as well as precautions against inhalation of dust or vapors .
Hazard Statements
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
Precautionary measures include using personal protective equipment (PPE) such as gloves and goggles during handling.
Q & A
Basic Research Questions
Q. What are the key considerations for conjugating N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) to polymeric nanoparticles for intracellular tracking?
- Methodology : Use carbodiimide crosslinkers (e.g., EDC/NHS) to activate carboxylic acid groups on polymers like PLGA. React the activated polymer with the compound's primary amine under anhydrous conditions (DMSO/DMF mixture) for 48 hours at room temperature. Purify via dialysis (12–14 kDa MWCO) to remove unreacted dye, followed by lyophilization to obtain the fluorescent polymer .
- Critical Parameters : Maintain a molar excess of EDC/NHS (1.5–2×) relative to the polymer's carboxyl groups. Optimize dye loading (~2% w/w) to balance fluorescence intensity and nanoparticle integrity.
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Storage : Store lyophilized or in anhydrous DMSO at −20°C, protected from light. Avoid aqueous solutions for long-term storage due to hydrolysis of trifluoroacetate counterions .
- Handling : Pre-warm frozen aliquots to room temperature in the dark before use. Centrifuge dissolved samples to remove aggregates that may form during freeze-thaw cycles.
Q. What spectroscopic validation methods confirm successful conjugation of this rhodamine derivative to target molecules?
- UV-Vis/Fluorescence Spectroscopy : Compare absorbance/emission spectra of the conjugate with free dye. A red shift (5–10 nm) in λmax indicates successful conjugation due to environmental polarity changes .
- Mass Spectrometry : Use MALDI-TOF or ESI-MS to detect mass shifts corresponding to the rhodamine’s molecular weight (772.73 g/mol) in the conjugate .
Advanced Research Questions
Q. How can intracellular pharmacokinetic data contradictions arise when using this compound in macrophage studies, and how are they resolved?
- Contradiction Sources : Discrepancies may stem from pH-dependent fluorescence quenching in lysosomal compartments (pH 4.5–5.0) or non-specific binding to cellular debris.
- Resolution : Use ratiometric imaging with pH-insensitive dyes (e.g., Cy5) as internal controls. Perform flow cytometry to differentiate membrane-bound vs. internalized fluorescence .
Q. What strategies optimize the compound's signal-to-noise ratio in multi-color imaging setups with spectral overlap?
- Spectral Unmixing : Acquire reference emission spectra for all fluorophores in the experimental system. Use linear unmixing algorithms (e.g., in ZEN or ImageJ) to isolate the rhodamine signal (Em: 550–580 nm) from overlapping channels .
- Time-Gated Imaging : Leverage the dye’s nanosecond fluorescence lifetime to suppress short-lived autofluorescence using time-resolved microscopy .
Q. How does the trifluoroacetate counterion influence cytotoxicity in live-cell imaging, and how is this mitigated?
- Toxicity Mechanism : Trifluoroacetate (TFA) byproducts can lower intracellular pH and disrupt mitochondrial membrane potential.
- Mitigation : Post-conjugation dialysis (≥24 hours) removes residual TFA. Use buffers with HEPES (pH 7.4) to stabilize extracellular pH during imaging .
Q. What synthetic modifications enhance the compound's utility in super-resolution microscopy (e.g., STED, PALM)?
- Modifications : Introduce a thiol-reactive group (e.g., maleimide) to site-specifically label cysteine residues, reducing non-specific binding. Replace the trifluoroacetate with non-fluorescent counterions (e.g., chloride) to minimize background .
- Validation : Test photostability under high-intensity illumination (≥1 kW/cm²) and calculate photon yield per molecule to ensure compatibility with single-molecule localization techniques.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
